molecular formula C12H17NO B2615953 [1-(4-Aminophenyl)cyclopentyl]methanol CAS No. 1368639-80-8

[1-(4-Aminophenyl)cyclopentyl]methanol

Cat. No.: B2615953
CAS No.: 1368639-80-8
M. Wt: 191.274
InChI Key: ASNZAFADSUNWRO-UHFFFAOYSA-N
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Description

[1-(4-Aminophenyl)cyclopentyl]methanol: is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . It is characterized by the presence of an aminophenyl group attached to a cyclopentyl ring, which is further connected to a methanol group. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Aminophenyl)cyclopentyl]methanol typically involves the reaction of 4-aminobenzyl alcohol with cyclopentanone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: [1-(4-Aminophenyl)cyclopentyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, [1-(4-Aminophenyl)cyclopentyl]methanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and organic compounds .

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It is used in biochemical assays to investigate its effects on cellular processes .

Medicine: In medicine, this compound is explored for its therapeutic potential. It may be used in the development of new drugs targeting specific diseases or conditions .

Industry: Industrially, the compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of [1-(4-Aminophenyl)cyclopentyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group plays a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .

Comparison with Similar Compounds

    [1-(4-Hydroxyphenyl)cyclopentyl]methanol: Similar structure but with a hydroxy group instead of an amino group.

    [1-(4-Methoxyphenyl)cyclopentyl]methanol: Contains a methoxy group in place of the amino group.

    [1-(4-Chlorophenyl)cyclopentyl]methanol: Features a chloro group instead of an amino group.

Uniqueness: The presence of the aminophenyl group in [1-(4-Aminophenyl)cyclopentyl]methanol distinguishes it from other similar compounds. This functional group imparts unique chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

[1-(4-aminophenyl)cyclopentyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c13-11-5-3-10(4-6-11)12(9-14)7-1-2-8-12/h3-6,14H,1-2,7-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNZAFADSUNWRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CO)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368639-80-8
Record name [1-(4-aminophenyl)cyclopentyl]methanol
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